molecular formula C9H17NO B1423099 4-Cyclobutoxypiperidine CAS No. 1174044-16-6

4-Cyclobutoxypiperidine

Cat. No.: B1423099
CAS No.: 1174044-16-6
M. Wt: 155.24 g/mol
InChI Key: ROUKMOFCAFBPAT-UHFFFAOYSA-N
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Description

4-Cyclobutoxypiperidine is a chemical compound with the molecular formula C9H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclobutoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutoxypiperidine typically involves the reaction of piperidine with cyclobutanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and automated systems can enhance efficiency and reduce production costs. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclobutoxy group, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 with Pd/C, lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and carboxylic acids, depending on the specific reaction pathway.

Scientific Research Applications

4-Cyclobutoxypiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxypiperidine involves its interaction with molecular targets such as enzymes or receptors. The cyclobutoxy group can enhance the compound’s binding affinity and specificity for certain targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    Piperidine: A basic structure without the cyclobutoxy group.

    4-Methoxypiperidine: Similar structure with a methoxy group instead of a cyclobutoxy group.

    4-Ethoxypiperidine: Similar structure with an ethoxy group.

Uniqueness: 4-Cyclobutoxypiperidine is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

4-cyclobutyloxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUKMOFCAFBPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-cyclobutoxypyridine (13) (3.8 g, 25.47 mmol) and rhodium 5% on alumina (0.38 g, 0.05 mmol) in EtOH (50 mL) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 16 hours. GCMS analysis indicated no reaction so the mixture was heated to 60° C. for 5 hours but analysis still only indicated trace product formation. Platinum Oxide (0.2 g) catalyst was added and stirred overnight at 60° C., 5 bar, but still no more product formation. The reaction mixture was transferred to a high pressure autoclave and heated overnight at 80° C. and 50 bar no more product formation was observed, thus temperature increased to 100° C. and pressure to 80 bar and left overnight bar but analysis, once more, indicated no more product formation. Thus added 5% ruthenium on Carbon (0.2 g) and heated overnight at 120° C. and 100 bar. Analysis showed no remaining starting material. The reaction was cooled and filtered and solvent evaporated to afford a yellow oil. The crude product was purified by distillation at 0.55 mBar, collecting fractions that distilled at 55° C. to afford the product as a colourless oil, which was used in next step without any further purification.
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
0.2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclobutoxypiperidine
Reactant of Route 2
4-Cyclobutoxypiperidine
Reactant of Route 3
4-Cyclobutoxypiperidine
Reactant of Route 4
4-Cyclobutoxypiperidine
Reactant of Route 5
4-Cyclobutoxypiperidine
Reactant of Route 6
4-Cyclobutoxypiperidine

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